Home > Products > Screening Compounds P89114 > 2'-Deoxy-5,6-dihydro-5-azacytidine
2'-Deoxy-5,6-dihydro-5-azacytidine - 114522-16-6

2'-Deoxy-5,6-dihydro-5-azacytidine

Catalog Number: EVT-272274
CAS Number: 114522-16-6
Molecular Formula: C8H14N4O4
Molecular Weight: 230.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KP-1212, also known as SN-1212, is a nucleoside designed for the treatment of HIV by viral mutagenesis.

5-Azacytidine (AC)

  • Compound Description: 5-Azacytidine is a nucleoside analog that acts as a potent inhibitor of DNA methyltransferases. [] It is used clinically for the treatment of myelodysplastic syndromes and certain leukemias. []
  • Relevance: 5-Azacytidine is structurally similar to 2'-Deoxy-5,6-dihydro-5-azacytidine, differing by the absence of the dihydro group in the 5,6-position of the azacytosine ring and the presence of a hydroxyl group at the 2' position of the sugar moiety. Both compounds exhibit hypomethylating activity by inhibiting DNA methyltransferases. []

2'-Deoxy-5-azacytidine (DAC)

  • Compound Description: 2'-Deoxy-5-azacytidine, also known as decitabine, is another nucleoside analog that inhibits DNA methyltransferases. [] Like 5-azacytidine, it is clinically used for treating myelodysplastic syndromes and certain types of leukemia. []
  • Relevance: 2'-Deoxy-5-azacytidine is structurally very similar to 2'-Deoxy-5,6-dihydro-5-azacytidine, with the key difference being the absence of the dihydro group in the 5,6-position of the azacytosine ring. Both compounds exhibit hypomethylating activity and are being investigated for their therapeutic potential in various diseases. []

α-2'-Deoxy-5-azacytidine (α-DAC)

  • Compound Description: This compound is the α-anomer of 2'-Deoxy-5-azacytidine. [] It exhibits comparable epigenetic activity to 2'-Deoxy-5-azacytidine but has significantly lower toxicity. []
  • Relevance: α-2'-Deoxy-5-azacytidine shares a very similar structure with 2'-Deoxy-5,6-dihydro-5-azacytidine, with the main difference being the absence of the dihydro group in the 5,6-position of the azacytosine ring and the different stereochemistry at the anomeric carbon (α-anomer). The comparison of their activities highlights the influence of subtle structural variations on the biological properties of these compounds. []

5,6-Dihydro-5-azacytidine (DHAC)

  • Compound Description: 5,6-Dihydro-5-azacytidine is a nucleoside analog that has been investigated for its potential as an antitumor agent. []
  • Relevance: 5,6-Dihydro-5-azacytidine is structurally similar to 2'-Deoxy-5,6-dihydro-5-azacytidine, differing only in the presence of a hydroxyl group at the 2' position of the sugar moiety. [] This close structural similarity suggests potential overlap in their mechanisms of action and biological activities.

α-2'-Deoxy-5,6-dihydro-5-azacytidine (α-DHDAC)

    Zebularine

    • Compound Description: Zebularine is a 2-pyrimidone ribonucleoside with DNA hypomethylating activity. []
    • Relevance: Although structurally distinct from 2'-Deoxy-5,6-dihydro-5-azacytidine, zebularine shares the same mechanism of action by inhibiting DNA methyltransferases. [] It serves as a valuable reference compound for comparing hypomethylating efficacy and potential therapeutic benefits.

    KP-1461

    • Compound Description: KP-1461 is a prodrug of 2'-Deoxy-5,6-dihydro-5-azacytidine. [] Prodrugs are inactive compounds that get metabolized in the body to release the active drug.
    • Relevance: KP-1461 is designed to improve the pharmacological properties of 2'-Deoxy-5,6-dihydro-5-azacytidine, such as its absorption, distribution, metabolism, and excretion (ADME). [] KP-1461 demonstrates that researchers are exploring ways to enhance the clinical utility of 2'-Deoxy-5,6-dihydro-5-azacytidine.

    6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diamine

    • Compound Description: This compound is a pyridinyl-triazine derivative that showed slight activity against feline herpesvirus in CrFK cell cultures. []
    • Relevance: Although structurally distinct from 2'-Deoxy-5,6-dihydro-5-azacytidine, this compound was investigated alongside a series of 5-azacytosine derivatives, including the target compound, for potential antiviral activity. [] The lack of significant activity for this compound highlights the specific structural features required for potent antiviral effects.
    Synthesis Analysis

    The synthesis of 2'-deoxy-5,6-dihydro-5-azacytidine involves several chemical processes. One notable method includes the preparation of its phosphoramidite derivative, which can be utilized in the synthesis of oligonucleotides. The phosphoramidite is generated through the protection of functional groups followed by selective reactions that yield the desired nucleoside .

    Technical details include:

    1. Starting Materials: The synthesis typically begins with 5-azacytidine or related nucleosides.
    2. Protection of Functional Groups: Specific hydroxyl groups are protected to facilitate subsequent reactions without interfering with other functional sites.
    3. Phosphorylation: The protected nucleoside undergoes phosphorylation to create the phosphoramidite form, which is crucial for oligonucleotide synthesis.

    The oxidation of intermediates and careful control of reaction conditions are essential to ensure high yields and purity of the final product .

    Molecular Structure Analysis

    The molecular structure of 2'-deoxy-5,6-dihydro-5-azacytidine features a modified pyrimidine ring where the nitrogen atom at position 5 replaces a carbon atom in the conventional cytidine structure. This modification imparts unique properties to the compound.

    Key structural data includes:

    • Molecular Formula: C9_{9}H12_{12}N4_{4}O3_{3}
    • Molecular Weight: Approximately 224.22 g/mol
    • Structural Features:
      • A deoxyribose sugar moiety
      • A dihydro-pyrimidine ring
      • An azole nitrogen at position 5

    This structure allows for specific interactions with DNA methyltransferases and contributes to its function as a hypomethylating agent .

    Chemical Reactions Analysis

    2'-Deoxy-5,6-dihydro-5-azacytidine participates in several chemical reactions relevant to its function as a nucleoside analog:

    1. Incorporation into DNA: Upon administration, it can be incorporated into DNA during replication, replacing natural cytidine.
    2. Interaction with DNA Methyltransferases: The presence of the azole nitrogen leads to covalent trapping of DNA methyltransferases when they attempt to methylate adjacent cytosines, thus inhibiting their activity.
    3. Cytotoxicity Mechanism: While it exhibits lower cytotoxicity than some analogs, it still induces DNA damage through incorporation and subsequent cellular stress responses .

    These reactions underpin its potential use in cancer therapies aimed at reversing aberrant gene silencing associated with hypermethylation.

    Mechanism of Action

    The mechanism of action for 2'-deoxy-5,6-dihydro-5-azacytidine primarily revolves around its incorporation into DNA and subsequent effects on gene expression:

    1. Incorporation into DNA: Once inside the cell, it is phosphorylated to its active triphosphate form and incorporated into newly synthesized DNA strands.
    2. Inhibition of Methylation: The azole nitrogen prevents normal methylation patterns by trapping DNA methyltransferase enzymes, leading to hypomethylation at specific loci.
    3. Gene Reactivation: This hypomethylation can reactivate transcriptionally silenced genes involved in tumor suppression and other critical cellular functions .

    Data from various studies indicate that this process can lead to significant changes in cell cycle regulation and apoptosis pathways.

    Physical and Chemical Properties Analysis

    The physical and chemical properties of 2'-deoxy-5,6-dihydro-5-azacytidine are crucial for understanding its behavior in biological systems:

    1. Solubility: It is soluble in water and common organic solvents used in laboratory settings.
    2. Stability: Compared to its analogs, this compound exhibits enhanced stability under physiological conditions.
    3. Melting Point: Specific melting point data may vary but generally falls within a range suitable for biological applications.

    These properties affect its usability in laboratory experiments and therapeutic contexts .

    Applications

    2'-Deoxy-5,6-dihydro-5-azacytidine has several scientific applications:

    1. Epigenetic Research: It serves as a tool for studying DNA methylation dynamics and gene expression regulation.
    2. Cancer Therapy: Due to its ability to induce hypomethylation and reactivate silenced tumor suppressor genes, it is being explored as a potential treatment for various cancers.
    3. Drug Development: Its properties make it a candidate for developing new therapies targeting methylation-dependent diseases such as myelodysplastic syndromes .
    Epigenetic Mechanisms and DNA Methylation Inhibition

    Role of DNMT Inhibition in Epigenetic Regulation

    DNA methyltransferases (DNMTs) catalyze the transfer of methyl groups from S-adenosyl-L-methionine to the 5-position of cytosine residues within CpG dinucleotides, forming 5-methylcytosine. This epigenetic modification is fundamental for gene silencing, X-chromosome inactivation, genomic imprinting, and maintaining chromosomal stability. Aberrant hypermethylation of tumor suppressor gene promoters constitutes a hallmark of cancer development and progression. DNMT inhibitors represent a class of epigenetic drugs designed to reverse pathological gene silencing by disrupting this methylation machinery. These compounds function as nucleoside analogs that incorporate into DNA during replication, subsequently forming covalent complexes with DNMTs and depleting functional enzyme pools. The therapeutic objective is to achieve targeted reactivation of silenced tumor suppressor genes while minimizing off-target effects on global genomic methylation patterns [3] [4] [6]. DNMTs are classified into maintenance (DNMT1) and de novo (DNMT3A, DNMT3B) methyltransferases. Cancer cells frequently exhibit overexpression of DNMTs, leading to promoter hypermethylation and transcriptional silencing of critical regulatory genes involved in DNA repair (e.g., MGMT, MLH1), cell cycle control (e.g., CDKN2B, p16INK4a), apoptosis (e.g., DAPK), and angiogenesis (e.g., THBS-1) [1] [3]. Inhibition of DNMT activity therefore represents a promising strategy for epigenetic cancer therapy.

    Comparative Hypomethylation Efficacy: DHDAC vs. 5-Azacytidine Analogs

    A comprehensive comparative study evaluated the hypomethylating potential of 2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC, KP-1212) against established 5-azacytidine analogs, including 5-azacytidine (azacitidine, AC), 2'-deoxy-5-azacytidine (decitabine, DAC), its α-anomer (α-DAC), 5,6-dihydro-5-azacytidine (DHAC), and the non-azanucleoside zebularine. The investigation employed two human leukemic cell lines (CCRF-CEM and HL-60) and utilized multiple methodologies to quantify hypomethylation efficiency [1] [2].

    Methylation-specific PCR (MSP) analysis revealed DHDAC significantly reduced methylation at hypermethylated promoter loci of cyclin-dependent kinase inhibitor 2B (CDKN2B, p15) and thrombospondin-1 (THBS-1) genes. At concentrations matched for cytotoxicity (IC50 values), DHDAC decreased THBS-1 promoter methylation by approximately 70% and CDKN2B promoter methylation by approximately 80% compared to untreated controls. This efficacy was comparable to DAC, which achieved similar reductions of 70% (THBS-1) and 80% (CDKN2B). In contrast, zebularine exhibited markedly weaker hypomethylating potential, reducing methylation levels by only about 40% at these loci. DHAC also demonstrated significant hypomethylating activity, though slightly less potent than DHDAC or DAC. α-DHDAC exhibited the weakest effect among the dihydro derivatives [1].

    Table 1: Comparative Hypomethylation Efficiency of Nucleoside Analogs at CDKN2B and THBS-1 Promoters

    CompoundCDKN2B Methylation Reduction (%)THBS-1 Methylation Reduction (%)Relative Cytotoxicity
    DHDAC (KP-1212)~80%~70%Low
    DAC (Decitabine)~80%~70%High
    DHAC~70%~60%Moderate
    Zebularine~40%~40%Low
    α-DHDAC~50%~40%Low

    HPLC quantification of global DNA methylation levels via measurement of 5-methyl-2′-deoxycytidine-5′-monophosphate content in digested genomic DNA corroborated the gene-specific MSP data. DHDAC induced global hypomethylation to an extent comparable to DAC at their respective treatment concentrations. Importantly, DHDAC achieved this significant hypomethylation at substantially higher concentrations (100 µM) than DAC (0.7-1 µM) due to DAC's greater cytotoxicity preventing its use at higher doses. This underscores a critical advantage: DHDAC achieves comparable epigenetic efficacy to DAC with markedly lower cytotoxicity [1] [2]. Quantitative RT-PCR confirmed that the observed hypomethylation translated into functional gene reactivation, with mRNA levels of CDKN2B and THBS-1 significantly increased following DHDAC treatment, similar to the response seen with DAC [1].

    Covalent Trapping of DNA Methyltransferases by DHDAC-Incorporated DNA

    The primary mechanism of action for 5-azacytidine nucleosides involves their metabolic activation to triphosphate forms and subsequent incorporation into DNA during replication. Once incorporated, the nitrogen atom at position 5 of the cytosine ring forms a covalent bond with the catalytic cysteine thiolate residue within the active site of DNMTs. This irreversible binding traps the enzyme, prevents the completion of the methylation reaction, and targets the DNMT for proteasomal degradation. The depletion of active DNMT pools leads to passive, replication-dependent loss of DNA methylation in daughter cells [1] [4] [6].

    DHDAC possesses a key structural distinction from DAC: saturation of the 5,6-bond in the azacytosine ring. This modification confers superior hydrolytic stability compared to DAC and AC. The unsaturated bond in DAC and AC makes them susceptible to nucleophilic attack by water, leading to ring opening and rapid degradation in aqueous solutions and biological matrices. The saturated 5,6-bond in DHDAC prevents this degradation pathway, enhancing its chemical half-life and bioavailability [1]. While direct comparative biochemical evidence of DNMT trapping efficiency between DAC and DHDAC from the provided sources is limited, the comparable hypomethylation and gene reactivation efficacy observed in cellular models strongly suggests that DHDAC-incorporated DNA effectively forms irreversible complexes with DNMTs. The structural analogy in the critical position 5, housing the nitrogen responsible for covalent bond formation, supports the mechanism of DNMT trapping being conserved between DAC and DHDAC [1] [6].

    Table 2: Molecular Properties and Mechanism of Action of DHDAC vs. DAC

    Property / MechanismDHDAC (KP-1212)DAC (Decitabine)
    Chemical Structure5,6-dihydro-2'-deoxy-5-azacytidine2'-deoxy-5-azacytidine
    5,6-Bond StatusSaturatedUnsaturated
    Hydrolytic StabilityHigh (Resists nucleophilic attack)Low (Susceptible to ring opening)
    Primary Metabolic TargetDNADNA
    DNMT Trapping MechanismCovalent complex formationCovalent complex formation
    Key Metabolic KinaseDeoxycytidine Kinase (dCK)Deoxycytidine Kinase (dCK)
    Cytidine Deaminase SubstrateYes (Vulnerable to deamination)Yes (Vulnerable to deamination)

    Gene-Specific Reactivation: CDKN2B and THBS-1 Promoter Demethylation

    The functional consequence of DNMT inhibition and promoter demethylation is the reactivation of silenced tumor suppressor genes. The efficacy of DHDAC in this regard was specifically demonstrated using the hypermethylated loci of CDKN2B and THBS-1 as model systems [1].

    • CDKN2B (p15INK4B): This gene encodes a cyclin-dependent kinase inhibitor that functions as a negative regulator of cell proliferation by inhibiting CDK4 and CDK6, thereby enforcing G1 cell cycle arrest. CDKN2B is frequently hypermethylated and silenced in hematological malignancies like leukemia and myelodysplastic syndromes. MSP analysis showed DHDAC treatment effectively reduced CDKN2B promoter methylation by ~80% in CCRF-CEM and HL-60 leukemic cells. This demethylation was accompanied by a significant increase in CDKN2B mRNA expression, as quantified by qRT-PCR. Restoring p15INK4B function contributes to the suppression of uncontrolled cell cycle progression [1].
    • THBS-1 (Thrombospondin-1): This gene encodes a multifunctional matricellular glycoprotein with potent anti-angiogenic activity. THBS-1 inhibits endothelial cell proliferation and migration and induces apoptosis in activated endothelial cells. Loss of THBS-1 expression, often via promoter hypermethylation, promotes tumor angiogenesis and growth. DHDAC treatment reduced THBS-1 promoter methylation by ~70% in the leukemic cell models. Correspondingly, qRT-PCR confirmed a substantial increase in THBS-1 mRNA levels following treatment. Reactivation of THBS-1 expression can hinder tumor vascularization and metastasis [1].

    The study noted that the CDKN2B locus appeared more readily hypomethylated than the THBS-1 locus across all active compounds, suggesting locus-specific susceptibility or potentially differences in chromatin context influencing accessibility. Crucially, DHDAC achieved reactivation of these critical tumor suppressor genes at levels comparable to the clinically approved drug DAC, but crucially, it did so while exhibiting significantly lower cytotoxicity. This differential cytotoxicity profile highlights the potential therapeutic window advantage of DHDAC [1] [2].

    Properties

    CAS Number

    114522-16-6

    Product Name

    2'-Deoxy-5,6-dihydro-5-azacytidine

    IUPAC Name

    6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one

    Molecular Formula

    C8H14N4O4

    Molecular Weight

    230.22 g/mol

    InChI

    InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1

    InChI Key

    LAOLDMMWVYDDID-JKUQZMGJSA-N

    SMILES

    C1C(C(OC1N2CN=C(NC2=O)N)CO)O

    Solubility

    Soluble in DMSO

    Synonyms

    SN-1212; KP-1212; SN1212; KP1212; SN 1212; KP 1212

    Canonical SMILES

    C1C(C(OC1N2CN=C(NC2=O)N)CO)O

    Isomeric SMILES

    C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.